molecular formula C5H2F3NO2S B1386508 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid CAS No. 915030-08-9

2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1386508
CAS No.: 915030-08-9
M. Wt: 197.14 g/mol
InChI Key: KPPCPQREZHKKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with trifluoroacetic anhydride, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization and subsequent functionalization.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. Once inside the cell, the compound can modulate the activity of its targets by binding to active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group on the thiazole ring. This combination imparts specific chemical and biological properties, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2S/c6-5(7,8)4-9-2(1-12-4)3(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPCPQREZHKKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651754
Record name 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915030-08-9
Record name 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate (278 mg) in ethanol (3.5 ml) was added 2M sodium hydroxide solution (2.4 ml) and the mixture stirred at RT for 1 h. The mixture was acidified by the addition of 2M hydrochloric acid solution (2.5 ml) and the mixture blown to dryness. The residue was treated with water (2 ml) and extracted with ethyl acetate (3×5 ml). The combined organic extracts were dried over sodium sulphate and evaporated to give the title compound (168 mg) as a beige solid.
Quantity
278 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (400 mg, 1.176 mmol) was dissolved in THF/methanol mixture (9:1) and 1M lithium hydroxide (3.55 ml, 3.55 mmol) was added slowly. The reaction mixture was stirred at RT for 1 hour, pH was adjusted to 2 and the reaction mixture was extracted three times with ethyl acetate. Ethyl acetate phases were combined, dried and evaporated to dryness. Yield 93%. m/z [197.1+1]
Quantity
400 mg
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.55 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.